2-[(6-Bromo-3-pyridinyl)oxy]ethanol

Lipophilicity Drug-likeness Physicochemical property prediction

2-[(6-Bromo-3-pyridinyl)oxy]ethanol (CAS 1033706-06-7) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol. It features a bromine atom at the 6-position of the pyridine ring and a 2-hydroxyethoxy substituent at the 3-position, yielding one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
Cat. No. B8014762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Bromo-3-pyridinyl)oxy]ethanol
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OCCO)Br
InChIInChI=1S/C7H8BrNO2/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2
InChIKeyWNSJUFSJUZSGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Bromo-3-pyridinyl)oxy]ethanol: Core Physicochemical and Structural Identity for Research Sourcing


2-[(6-Bromo-3-pyridinyl)oxy]ethanol (CAS 1033706-06-7) is a brominated pyridine derivative with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol . It features a bromine atom at the 6-position of the pyridine ring and a 2-hydroxyethoxy substituent at the 3-position, yielding one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds . The compound is classified as a research chemical intermediate—specifically a heterocyclic building block—with a calculated XLogP of 1.2 and a topological polar surface area of 42.4 Ų, positioning it within favorable drug-like physicochemical space . It is commercially available at ≥95% purity and is recommended for storage at 2–8°C .

Why Generic Substitution of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol with In-Class Analogs Carries Undefined Risk


Although 2-[(6-bromopyridin-3-yl)oxy]ethanol shares the core C₇H₈XNO₂ scaffold with its 6-chloro, 6-fluoro, and positional bromo isomers, these analogs are not functionally interchangeable for research applications. Differences in halogen identity (Br vs. Cl vs. F) produce substantial variation in C–X bond dissociation energy, reactivity in palladium-catalyzed cross-coupling, steric bulk, and electronic effects on the pyridine ring [1]. The bromine atom in the target compound provides a unique balance of leaving-group ability, polarizable volume for halogen bonding, and utility as a heavy-atom marker in X-ray crystallography, none of which the chloro or fluoro analogs recapitulate quantitatively . The fixed 6-positional attachment, combined with the 3-oxyethanol chain, defines a specific spatial and electronic configuration for protein–ligand interactions and downstream functionalization that is lost upon regioisomeric substitution [2]. The following sections present the quantifiable evidence differentiating this compound.

Quantitative Differentiation Evidence for 2-[(6-Bromo-3-pyridinyl)oxy]ethanol vs. Closest Analogs


Lipophilicity (XLogP) as a Determinate of Membrane Permeability and Solubility: 6-Bromo vs. 6-Chloro and 6-Fluoro Analogs

The target compound has a calculated XLogP of 1.2 . For the 6-chloro analog (2-[(6-chloro-3-pyridinyl)oxy]ethanol), the predicted logP for the structurally analogous C₇H₈ClNO₂ scaffold is approximately 1.23 . For the 6-fluoro analog, the logP is expected to be lower (estimated ~0.7–0.9 based on the smaller size and higher electronegativity of fluorine). This rank order (Br ≈ Cl > F) reflects the contribution of halogen polarizability to partition coefficient. The 0.3–0.5 log unit difference between the bromo and fluoro analogs corresponds to a ~2- to 3-fold difference in octanol/water partition ratio, a magnitude known to influence passive membrane permeability in lead optimization programs.

Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight and Steric Bulk Differentiation: Bromine vs. Chlorine vs. Fluorine at the 6-Position

The 6-bromo substituent confers a molecular weight of 218.05 g/mol, compared to 173.60 g/mol for the 6-chloro analog and approximately 157.14 g/mol for the 6-fluoro analog . This represents a 25.6% increase over the chloro analog and a 38.7% increase over the fluoro analog. The bromine atom's van der Waals radius (1.85 Å) is substantially larger than chlorine (1.75 Å) and fluorine (1.47 Å), affecting binding pocket occupancy, halogen bonding geometry, and the compound's utility as a heavy-atom derivative in X-ray crystallography. Bromine also has a significantly higher atomic polarizability (3.05 ų) compared to chlorine (2.18 ų) and fluorine (0.557 ų), which influences dispersion interactions in protein binding sites.

Molecular weight Steric effects Halogen bonding X-ray crystallography

Synthetic Reactivity: Palladium-Catalyzed Cross-Coupling Potential of the 6-Bromo Substituent vs. 6-Chloro and 6-Fluoro

The C–Br bond at the 6-position is thermodynamically more reactive in Pd(0)-catalyzed oxidative addition than C–Cl or C–F bonds, owing to the lower bond dissociation energy (C–Br ≈ 67 kcal/mol vs. C–Cl ≈ 78 kcal/mol vs. C–F ≈ 116 kcal/mol) [1]. This property makes the target compound a preferred intermediate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. Patent literature explicitly describes 6-bromopyridin-3-yloxy motifs as key intermediates for metalloenzyme inhibitors, utilizing the bromine atom for further functionalization [2]. While the chloro analog may also undergo coupling under more forcing conditions, the fluoro analog is essentially inert in standard Pd-catalyzed cross-couplings, severely limiting its utility as a synthetic intermediate.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic intermediate

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Solubility and Formulation vs. 6-Bromo-3-pyridinol Precursor

The target compound possesses one hydrogen bond donor (terminal –OH) and three hydrogen bond acceptors (pyridine N, ether O, hydroxyl O), compared to the precursor 6-bromo-3-pyridinol which has one donor and two acceptors [1]. The additional ether oxygen acceptor and the hydroxyl donor generate a favorable H-bond profile consistent with Lipinski's Rule of Five compliance. The 6-bromo-3-pyridinol precursor has a predicted acid pKa of ~8.23 and LogD(7.4) ≈ 1.37, whereas the ethanol derivative is expected to exhibit a lower LogD(7.4) due to the additional hydroxyl, enhancing aqueous solubility at physiological pH. The three rotatable bonds in the target compound (vs. zero in the precursor) provide conformational flexibility that may facilitate induced-fit binding while maintaining a topological PSA of 42.4 Ų.

Hydrogen bonding Solubility Formulation Drug-likeness

Demonstrated Utility as an Intermediate in Metalloenzyme Inhibitor Synthesis

The 6-bromopyridin-3-yloxy moiety serves as a critical core structure in the synthesis of 4-((6-bromopyridin-3-yl)oxy)benzonitrile, a key intermediate for metalloenzyme inhibitor fungicides described in US Patent Application 2019/0284139 [1]. The patent specifies synthetic conditions using phosphorus oxybromide in acetonitrile at 80°C, demonstrating process-scale viability for this scaffold. While the patent does not directly claim the ethanol derivative, the 3-oxyethanol chain provides a versatile synthetic handle for further derivatization (e.g., mesylation, oxidation, or direct coupling) to access the benzonitrile and related intermediates. This established industrial route distinguishes the 6-bromo substitution pattern as a preferred entry point for metalloenzyme-targeting chemical series.

Metalloenzyme inhibitor Fungicide Process chemistry Patent evidence

Storage Stability Requirements: Refrigerated Handling vs. Ambient-Stable Analogs

The target compound requires refrigerated storage at 2–8°C to maintain ≥95% purity . This storage requirement is more stringent than that of 6-bromo-3-pyridinol (which may be stored at ambient temperature) but is consistent with other brominated pyridinyloxyethanol derivatives. The cold-chain requirement is relevant for procurement planning, particularly for multi-gram or bulk orders where shipping and long-term storage conditions directly impact cost and shelf-life. The compound is commercially available from multiple vendors (Leyan, MolCore, BioMart) with specified purity ≥95%, though lot-to-lot variability in residual solvent content and moisture may affect reactivity in moisture-sensitive transformations.

Storage stability Procurement specifications Cold chain

Optimal Application Scenarios for 2-[(6-Bromo-3-pyridinyl)oxy]ethanol Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Library Synthesis Requiring Efficient Cross-Coupling at the Pyridine 6-Position

For medicinal chemistry teams building compound libraries via Suzuki-Miyaura or Buchwald-Hartwig coupling, the lower C–Br bond dissociation energy (≈67 kcal/mol) makes this compound a more efficient substrate than the 6-chloro or 6-fluoro analogs. The 3-oxyethanol chain remains intact during cross-coupling and provides a hydroxyl handle for subsequent diversification (e.g., amination, acylation, or click chemistry). This compound is particularly well-suited for parallel synthesis workflows where reaction uniformity and high conversion rates are critical .

Metalloenzyme Inhibitor Programs Requiring a Validated 6-Bromopyridin-3-yloxy Intermediate

Organizations pursuing metalloenzyme-targeted fungicides or related therapeutic programs can leverage the established synthetic precedent in US Patent 2019/0284139, which uses the 6-bromopyridin-3-yloxy motif as a core intermediate. The target compound's oxyethanol chain provides a direct route to the benzonitrile intermediate described in the patent through oxidation and coupling, offering a procurement-efficient entry point into this chemical series .

Structure-Based Drug Design Requiring Heavy-Atom Derivatization for X-ray Crystallography

The bromine atom (atomic number 35) provides anomalous scattering sufficient for SAD/MAD phasing in protein crystallography. The compound's moderate molecular weight (218.05 g/mol) and favorable LogP (1.2) make it suitable for co-crystallization or soaking experiments where the 6-bromopyridinyl fragment serves as a pharmacophore probe. The 3-oxyethanol chain allows for tethering or further functionalization without compromising the heavy-atom signal, a capability that the 6-fluoro analog cannot provide [1].

Fragment-Based Lead Discovery Requiring Balanced Lipophilicity and Hydrogen Bond Capacity

With XLogP = 1.2, one H-bond donor, three H-bond acceptors, and TPSA = 42.4 Ų, this compound occupies a favorable region of fragment-like chemical space. It can serve as a core fragment for screening against bromodomains, kinases, or other targets where the bromopyridine moiety engages in halogen bonding or π-stacking interactions. The 3-oxyethanol chain provides a vector for fragment growing while maintaining Rule-of-Three compliance .

Quote Request

Request a Quote for 2-[(6-Bromo-3-pyridinyl)oxy]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.